molecular formula C20H26N4O2 B5307123 4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine

4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine

Katalognummer B5307123
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: LGTCECAFTUTFLU-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the breakdown of the hormone glucagon-like peptide-1 (GLP-1). GLP-1 is an important regulator of glucose metabolism and is used as a therapeutic target for the treatment of type 2 diabetes.

Wirkmechanismus

The mechanism of action of 4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine involves the inhibition of this compound, which is a membrane-bound enzyme that cleaves GLP-1 and other peptides. By inhibiting this compound, the levels of GLP-1 are increased, leading to improved glucose tolerance and insulin secretion. The exact mechanism by which GLP-1 exerts its effects on glucose metabolism is not fully understood, but it is thought to involve the activation of the GLP-1 receptor and the subsequent stimulation of cyclic AMP (cAMP) signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound and the resulting increase in GLP-1 levels. GLP-1 is known to stimulate insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety. These effects contribute to the regulation of glucose metabolism and energy homeostasis. In addition, GLP-1 has been shown to have cardiovascular and neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine in lab experiments include its high potency and selectivity for this compound, its ability to increase GLP-1 levels, and its established use as a therapeutic agent for the treatment of type 2 diabetes. However, there are also limitations to its use, including its potential for off-target effects, its limited bioavailability and pharmacokinetic properties, and its cost.

Zukünftige Richtungen

There are several future directions for the research and development of 4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine. These include:
1. Investigating its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
2. Developing more potent and selective inhibitors of this compound with improved pharmacokinetic properties.
3. Exploring the use of combination therapies that target multiple pathways involved in glucose metabolism and energy homeostasis.
4. Investigating the cardiovascular and neuroprotective effects of GLP-1 and its analogs.
5. Developing new methods for the delivery of GLP-1 and its analogs, such as oral formulations and sustained-release formulations.
In conclusion, this compound is a potent and selective inhibitor of this compound that has been extensively studied for its effects on glucose metabolism and energy homeostasis. Its use as a therapeutic agent for the treatment of type 2 diabetes has been established, and there are several future directions for its research and development.

Synthesemethoden

The synthesis of 4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine involves the reaction of 1-(4-(3-methoxyphenyl)-1H-pyrazol-5-yl)piperidine with L-proline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

The inhibition of 4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine by this compound has been studied extensively in preclinical and clinical settings. It has been shown to increase the levels of GLP-1 and improve glucose tolerance in animal models of diabetes. In humans, it has been used as a therapeutic agent for the treatment of type 2 diabetes. It has also been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

Eigenschaften

IUPAC Name

[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-16-5-2-4-15(12-16)17-13-22-23-19(17)14-7-10-24(11-8-14)20(25)18-6-3-9-21-18/h2,4-5,12-14,18,21H,3,6-11H2,1H3,(H,22,23)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTCECAFTUTFLU-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)C4CCCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)[C@@H]4CCCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.